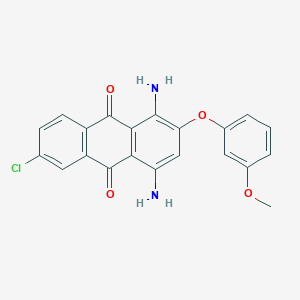
Methyl 4-carbonochloridoylcubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-carbonochloridoylcubane-1-carboxylate is a unique organic compound characterized by its cubane structure. Cubane is a hydrocarbon with a cubic arrangement of carbon atoms, which imparts significant strain and unique reactivity to the molecule. The presence of the ester and carbonochloridoyl groups further enhances its chemical properties, making it an interesting subject for research in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-carbonochloridoylcubane-1-carboxylate typically involves multiple steps, starting from simpler cubane derivatives. One common approach is the chlorination of cubane-1-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, and the esterification can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-carbonochloridoylcubane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The cubane core can be oxidized under harsh conditions, although this is less common due to the stability of the cubane structure.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Amides or esters, depending on the nucleophile used.
Reduction: Hydroxyl derivatives.
Oxidation: Various oxidized products, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 4-carbonochloridoylcubane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cubane derivatives, which are of interest due to their unique structural properties.
Medicine: Research into its potential as a scaffold for developing new pharmaceuticals.
Industry: Limited applications, but its unique properties make it a subject of interest for materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of Methyl 4-carbonochloridoylcubane-1-carboxylate is not well-studied, but its reactivity is largely influenced by the strain in the cubane structure and the presence of reactive functional groups. The carbonochloridoyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification.
Comparación Con Compuestos Similares
Similar Compounds
Cubane-1-carboxylic acid: Lacks the ester and carbonochloridoyl groups, making it less reactive.
Methyl cubane-1-carboxylate: Similar ester functionality but lacks the carbonochloridoyl group.
4-Chlorocubane-1-carboxylic acid: Contains the carbonochloridoyl group but lacks the ester functionality.
Uniqueness
Methyl 4-carbonochloridoylcubane-1-carboxylate is unique due to the combination of the cubane core, ester group, and carbonochloridoyl group
Propiedades
IUPAC Name |
methyl 4-carbonochloridoylcubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGIQAUVGTSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
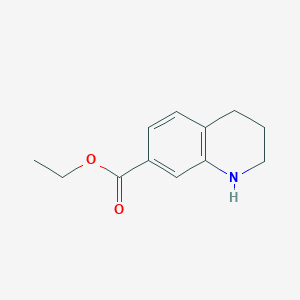

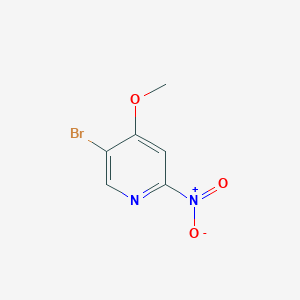
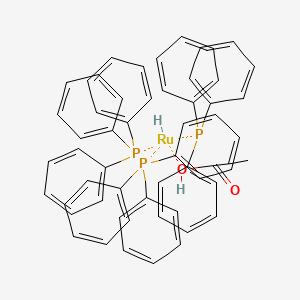
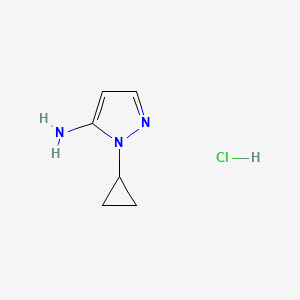
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)
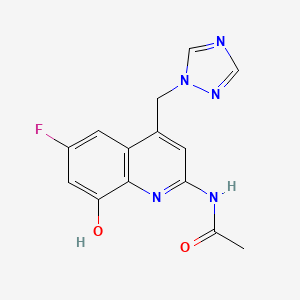
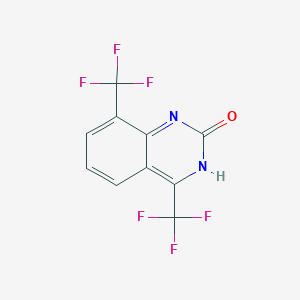
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
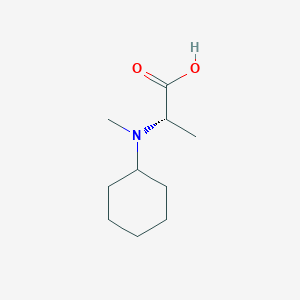

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
